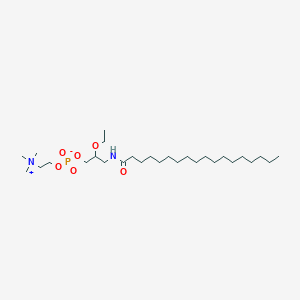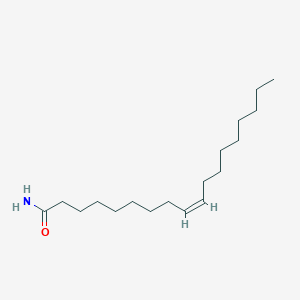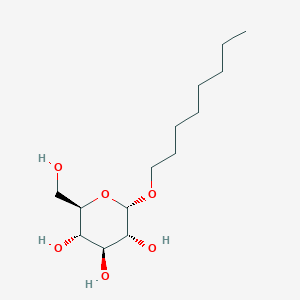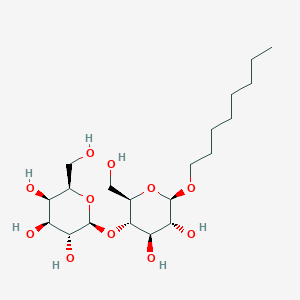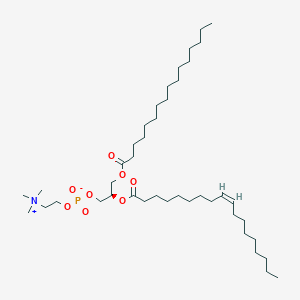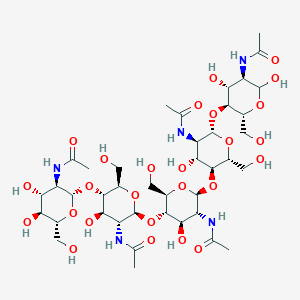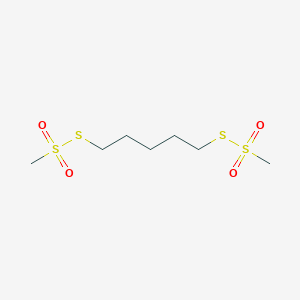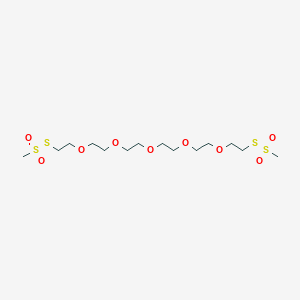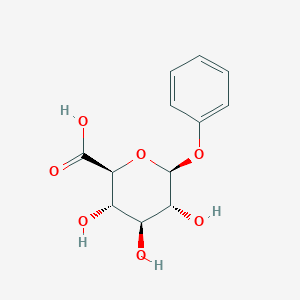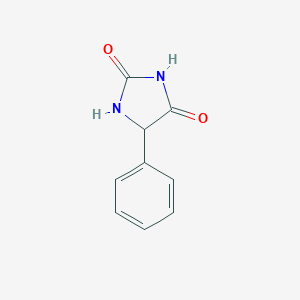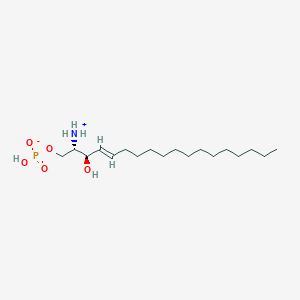
D-erythro-Sphingosine-1-phosphate
Overview
Description
Sphingosine 1-phosphate is a bioactive lysophospholipid that plays a crucial role in various biological processes. It is a signaling molecule involved in the regulation of immune cell trafficking, vascular development, and neurogenesis. Sphingosine 1-phosphate is formed from sphingosine, which is derived from the hydrolysis of ceramide, a component of the plasma membrane sphingolipids .
Mechanism of Action
Target of Action
Sphingosine-1-phosphate (S1P) is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5) . These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . S1P receptors are expressed by all cell types, including neurons and glial cells .
Mode of Action
S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It acts as a signal molecule, and through downstream signaling molecules, extracellular S1P tightly binds to S1PR1-5 with a strong affinity, acting as an autocrine or paracrine signal to control cell behavior .
Biochemical Pathways
S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase . S1P/S1PR/G-proteins have the ability to trigger different signaling pathways within the cell, such as PI3K/Akt/mTOR .
Pharmacokinetics
The pharmacokinetics of S1P modulators can vary. For example, icanbelimod, a next-generation S1P receptor modulator, has a terminal half-life of 33 hours, and its exposure increases rapidly and dose-dependently with single and multiple dosing . Another S1P receptor modulator, ponesimod, is characterized by an open two-compartment disposition model . These modulators are highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces and to a lesser extent in the urine .
Result of Action
S1P has antiapoptotic action and can regulate the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders .
Action Environment
The action of S1P can be influenced by environmental factors. For example, dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients . Many polymorphisms have been identified in genes encoding enzymes of the sphingolipid pathway, including sphingosine kinase 2 (SK2), the S1P generating enzyme .
Biochemical Analysis
Biochemical Properties
Sphingosine-1-phosphate interacts with a variety of enzymes, proteins, and other biomolecules. There are five S1P receptors, designated as S1PR1 to S1PR5, encoded in the human genome, and their activities are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .
Cellular Effects
Intracellular sphingosine-1-phosphate promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . Plasma sphingosine-1-phosphate helps maintain vascular integrity and regulate vascular leaks .
Molecular Mechanism
The molecular mechanism of sphingosine-1-phosphate involves binding to the amphiphilic orthosteric pocket of its receptors. This binding triggers a two-step “shallow to deep transition process” for S1PR1 activation . Both binding modes of CBP-307, a nonlipid-like therapeutic molecule, could activate S1PR1, but from shallow to deep transition may trigger the rotation of the N-terminal helix of Gαi and further stabilize the complex by increasing the G αi interaction with the cell membrane .
Temporal Effects in Laboratory Settings
It is known that sphingosine-1-phosphate plays a role in various cellular processes over time, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Sphingosine-1-phosphate is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingosine 1-phosphate is synthesized from sphingosine through a phosphorylation reaction catalyzed by sphingosine kinases. There are two main isoenzymes, sphingosine kinase 1 and sphingosine kinase 2, which are responsible for this phosphorylation. The reaction typically occurs in the presence of adenosine triphosphate (ATP) as a phosphate donor .
Industrial Production Methods
Industrial production of sphingosine 1-phosphate involves the extraction of sphingosine from natural sources, followed by its phosphorylation. The process requires precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as liquid chromatography coupled with mass spectrometry are used for the quantification and purification of sphingosine 1-phosphate .
Chemical Reactions Analysis
Types of Reactions
Sphingosine 1-phosphate undergoes various chemical reactions, including:
Oxidation: Sphingosine 1-phosphate can be oxidized to form sphingosine 1-phosphate analogs.
Reduction: Reduction reactions can convert sphingosine 1-phosphate back to sphingosine.
Substitution: Substitution reactions involve the replacement of functional groups in sphingosine 1-phosphate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products
The major products formed from these reactions include various sphingosine 1-phosphate analogs and derivatives, which have distinct biological activities and applications .
Scientific Research Applications
Sphingosine 1-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: Sphingosine 1-phosphate is involved in cell migration, differentiation, and survival, making it a key molecule in developmental biology and cell biology research.
Medicine: It has therapeutic potential in treating diseases such as multiple sclerosis, cancer, and cardiovascular diseases.
Comparison with Similar Compounds
Sphingosine 1-phosphate is often compared with other bioactive sphingolipids, such as:
Ceramide: Unlike sphingosine 1-phosphate, ceramide promotes cell apoptosis and is involved in stress responses.
Sphingosine: Sphingosine is the precursor of sphingosine 1-phosphate and has distinct signaling roles, often opposing those of sphingosine 1-phosphate.
Fingolimod (F1P): Fingolimod is a synthetic analog of sphingosine 1-phosphate used as a drug for multiple sclerosis.
Sphingosine 1-phosphate is unique due to its dual role as an intracellular second messenger and an extracellular ligand for G protein-coupled receptors, making it a versatile and critical molecule in various physiological and pathological processes .
Properties
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037166 | |
| Record name | Sphingosine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphingosine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26993-30-6 | |
| Record name | Sphingosine-1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphingosine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphingosine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphingosine 1-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPHINGOSINE 1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sphingosine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S1P interact with its target receptors?
A1: S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors, termed S1P1-5. [] These receptors are differentially expressed across various cell types, contributing to the diverse biological actions of S1P.
Q2: What are the downstream effects of S1P binding to S1P1 receptors?
A2: Activation of S1P1 by S1P triggers various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cell proliferation, migration, and survival. [] This interaction is particularly important in vascular biology and immunology. []
Q3: Can S1P signaling be modulated?
A3: Yes, S1P signaling can be modulated using specific agonists and antagonists that target its receptors. For instance, FTY720 (fingolimod) is an S1P receptor modulator used to treat relapsing-remitting multiple sclerosis. []
Q4: Does S1P have intracellular targets?
A4: Yes, aside from its extracellular action through S1P receptors, S1P can also act intracellularly. For example, it has been shown to bind to histone deacetylases HDAC1/2, influencing gene expression and cell responses. []
Q5: What is the role of sphingosine kinases in S1P signaling?
A5: Sphingosine kinases (SphKs), specifically SphK1 and SphK2, are crucial for S1P production. SphK1 is often overexpressed in various cancer cells, suggesting its potential as a therapeutic target. [, ]
Q6: What is the molecular formula and weight of S1P?
A6: The molecular formula of S1P is C18H38NO5P, and its molecular weight is 379.47 g/mol. [Not explicitly stated in the provided text, but commonly known].
Q7: Are there any spectroscopic data available for S1P?
A7: Spectroscopic data like NMR and mass spectrometry are routinely employed to characterize and quantify S1P. One study employed UHPLC-MS/MS to determine the profile of ceramides, sphingosine, and S1P in a xenograft mouse model. []
Q8: Is there information available regarding S1P's material compatibility and stability under various conditions?
A8: The provided research papers primarily focus on the biological aspects of S1P, and do not delve into its material compatibility or stability under various conditions outside of biological contexts.
Q9: Does S1P itself have catalytic properties?
A9: S1P is a signaling lipid and does not possess inherent catalytic properties. Instead, it functions as a ligand, binding to and activating its receptors to exert its biological effects.
Q10: Have computational methods been used to study S1P?
A10: Yes, computational methods like homology modeling have been utilized to study S1P. One study employed a homology model of SphK1, trained on a library of inhibitors, to predict the activity of more potent inhibitors. []
Q11: How do structural modifications of S1P affect its activity?
A11: Modifications to the S1P structure can significantly impact its activity, potency, and selectivity toward different S1P receptors. For instance, FTY720, a synthetic S1P analog, exhibits distinct pharmacological properties compared to natural S1P. []
Q12: What are the challenges in formulating S1P for therapeutic use?
A12: As a lipid molecule, S1P can be challenging to formulate for therapeutic use due to its inherent properties like low solubility and potential for degradation. Further research is needed to develop stable formulations of S1P with improved bioavailability.
Q13: What is known about the ADME of S1P?
A13: Research suggests that S1P is rapidly metabolized. It is phosphorylated by sphingosine kinase and dephosphorylated by specific phosphatases, regulating its levels and ultimately its activity. [Not explicitly stated, but implied throughout the provided text]
Q14: What in vitro models are used to study S1P?
A14: Researchers use various in vitro models, including cultured human endothelial cells, to study the effects of S1P on cell proliferation, migration, and signaling pathways. []
Q15: What animal models are used to investigate S1P?
A15: Mice models are commonly employed to study the role of S1P in various physiological and pathological processes. For instance, researchers have used mice to investigate the impact of S1P on allergic responses and asthma. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


